molecular formula C21H17FN2O4S B2535282 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide CAS No. 921920-07-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide

Cat. No. B2535282
CAS RN: 921920-07-2
M. Wt: 412.44
InChI Key: FHEOECDEJJKLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about its composition and arrangement of atoms. Unfortunately, the specific molecular structure for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. The retrieved data does not provide these details for "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide" .

Scientific Research Applications

Chemical Synthesis and Characterization

Unprotected Primary Sulfonamide Group Facilitation in Ring-forming Cascade En Route to Polycyclic Oxazepine-based Carbonic Anhydrase Inhibitors Research demonstrates the novel synthesis of [1,4]oxazepine-based primary sulfonamides exhibiting strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and enzyme inhibition (Sapegin et al., 2018).

Solid Support Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones via SNAr Methodology Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using solid support and SNAr methodology, resulting in high purity products, showcases the synthetic flexibility and potential for creating libraries of this scaffold (Ouyang et al., 1999).

Organocatalytic Asymmetric Mannich Addition A study on the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines yielding cyclic amines with chiral tetrasubstituted C–F stereocenters demonstrates significant synthetic and enantioselective advancements (Li et al., 2019).

Biological and Pharmacological Investigations

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Anticancer Agents Research into aminothiazole-paeonol derivatives has identified compounds with potent inhibitory activity against various cancer cell lines, suggesting the potential for developing new anticancer agents (Tsai et al., 2016).

Design and Synthesis of N-ethyl-N-methylbenzenesulfonamide Derivatives Investigations into N-ethyl-N-methylbenzenesulfonamide derivatives have yielded new compounds exhibiting antimicrobial and antiproliferative activities, with specific moieties showing significant cytotoxic activity against certain cancer cell lines (Abd El-Gilil, 2019).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. The retrieved data does not provide specific information on the mechanism of action for this compound .

Safety and Hazards

Information on the safety and hazards associated with a compound is crucial for handling and storage. The retrieved data does not provide specific safety and hazard information for this compound .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-2-24-18-8-3-4-9-20(18)28-19-11-10-15(13-17(19)21(24)25)23-29(26,27)16-7-5-6-14(22)12-16/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEOECDEJJKLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide

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